rac-5-Chloro Naproxen-13CD3
Description
rac-5-Chloro Naproxen-13CD3 is a deuterated and carbon-13-labeled isotopologue of rac-5-Chloro Naproxen, a halogenated derivative of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen. This compound is specifically designed for use in metabolic studies, pharmacokinetic research, and analytical method development, where isotopic labeling aids in tracking and distinguishing the compound from its non-labeled counterparts.
- Molecular Formula: C₁₃¹³CH₁₀D₃ClO₃ (as per and ).
- Molecular Weight: 268.72 g/mol .
- Isotopic Features: Incorporates three deuterium (D) atoms and one carbon-13 (¹³C) atom, enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies.
The compound lacks a CAS registry number but is cataloged under PA STI 020210 by Pharmaffiliates (). Its structural backbone retains the core features of Naproxen, with a chlorine substitution at the 5-position of the naphthalene ring.
Properties
Molecular Formula |
C₁₃¹³CH₁₀D₃ClO₃ |
|---|---|
Molecular Weight |
268.72 |
Synonyms |
5-Chloro-6-methoxy-α-methyl-(13CD3)-2-naphthaleneacetic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Analogues
The table below summarizes key structural and isotopic analogues of rac-5-Chloro Naproxen-13CD3, highlighting differences in substituents, isotopic labeling, and applications:
Isotopic Labeling
- This compound vs. rac-5-Chloro Naproxen: The deuterated/¹³C-labeled variant (268.72 g/mol) is ~4.02 g/mol heavier than the non-labeled form (264.70 g/mol), enabling precise tracking in metabolic studies .
- rac-5-Bromo Naproxen-13CD3 : Bromine substitution increases molecular weight to 313.17 g/mol, while isotopic labeling (¹³C, D₃) allows differentiation from chlorine analogues in halogen-specific assays .
Substituent Effects
- Halogen Variation : Chlorine (Cl) in this compound vs. bromine (Br) in rac-5-Bromo Naproxen-13CD3 alters polarity and metabolic stability. Bromine’s larger atomic radius may influence binding affinity in enzyme inhibition studies.
- O-Desmethyl Naproxen-d3 : The absence of a methyl group on the oxygen atom reduces molecular weight (219.25 g/mol) and impacts pharmacokinetic properties, such as clearance rates .
Enantiomeric Forms
- (R)-5-Chloro Naproxen : Unlike the racemic mixture (rac-), the R-enantiomer may exhibit distinct pharmacological activity, though its clinical relevance remains understudied .
Q & A
Basic Question: What are the key structural and isotopic characteristics of rac-5-Chloro Naproxen-13CD3, and how do they influence its analytical detection in pharmacokinetic studies?
Answer:
this compound is a deuterated isotopologue of rac-5-Chloro Naproxen, where three hydrogen atoms are replaced with deuterium (D) and a ¹³C isotope is incorporated. Its molecular formula is C₁₃¹³CH₁₀D₃ClO₃, with a molecular weight of 268.72 g/mol . The isotopic labeling enhances detection specificity in mass spectrometry (MS) by introducing distinct mass shifts, which aids in differentiating the compound from its non-deuterated counterpart in complex biological matrices. Researchers should employ high-resolution MS coupled with liquid chromatography (LC-HRMS) to leverage these isotopic patterns for accurate quantification .
Advanced Question: How can researchers optimize experimental designs to assess the metabolic stability of this compound in in vitro hepatic microsomal assays?
Answer:
To evaluate metabolic stability, factorial design methodologies are recommended to systematically test variables such as microsomal protein concentration, incubation time, and NADPH cofactor levels. For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables and minimize experimental runs . Orthogonal design principles, as outlined in chemical engineering research, further enhance efficiency by isolating critical factors like enzyme kinetics and substrate depletion rates . Post-experiment, regression analysis (e.g., multivariate linear models) should be applied to derive rate constants for metabolic degradation .
Basic Question: What analytical techniques are most suitable for quantifying this compound in plasma samples, and what validation parameters are critical?
Answer:
LC-HRMS or LC-tandem MS (LC-MS/MS) are optimal due to their sensitivity and specificity for isotopic compounds. Key validation parameters include:
- Selectivity : Ensure no interference from endogenous plasma components by comparing blank matrices .
- Accuracy/Precision : Use deuterated internal standards (e.g., rac-5-Chloro Naproxen-d₆) to correct for matrix effects. Intra-day and inter-day precision should be ≤15% .
- Linearity : Validate over a range covering expected pharmacokinetic concentrations (e.g., 1–1000 ng/mL) with R² > 0.99 .
Advanced Question: How can computational modeling predict the isotopic effects of ¹³CD₃ labeling on the pharmacokinetic behavior of this compound?
Answer:
Quantum mechanical (QM) calculations, such as density functional theory (DFT), can simulate isotopic effects on molecular vibrational frequencies and bond dissociation energies, which influence metabolic pathways (e.g., CYP450-mediated oxidation) . Molecular dynamics (MD) simulations further model solvent interactions and protein binding affinities. Tools like COMSOL Multiphysics integrate these outputs to predict bioavailability and clearance rates, enabling hypothesis-driven in vivo experiments .
Advanced Question: What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Answer:
Contradictions often arise from non-standardized experimental conditions. Researchers should:
- Replicate Studies : Use DOE (Design of Experiments) principles to ensure reproducibility .
- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors. For example, pH-dependent degradation might follow first-order kinetics, requiring Arrhenius plots to extrapolate stability at physiological temperatures .
- Cross-Validate : Compare results with non-deuterated analogs to isolate isotopic effects .
Basic Question: What synthetic routes are reported for this compound, and how is isotopic purity ensured during synthesis?
Answer:
Synthesis typically involves electrophilic chlorination of Naproxen followed by isotopic exchange using deuterated reagents (e.g., D₂O/CD₃I) under controlled conditions . Isotopic purity (>98%) is verified via ¹H-NMR (absence of proton signals in deuterated regions) and isotopic ratio MS. Post-synthesis purification via preparative HPLC removes non-deuterated byproducts .
Advanced Question: How can AI-driven platforms accelerate the development of this compound as an internal standard in tracer studies?
Answer:
AI platforms automate parameter optimization (e.g., collision energy in MS) using reinforcement learning algorithms trained on historical data . Natural language processing (NLP) tools mine existing literature to identify optimal isotopic labeling positions, reducing trial-and-error synthesis . For example, platforms like ICReDD integrate computational predictions with robotic synthesis systems to streamline production .
Advanced Question: What are the challenges in correlating in vitro and in vivo metabolic data for this compound, and how are they addressed?
Answer:
Key challenges include species-specific enzyme activity differences and incomplete in vitro-in vivo extrapolation (IVIVE). Solutions involve:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic blood flow and enzyme abundance data from databases like PharmVar .
- Microdosing Studies : Use accelerator MS (AMS) to trace sub-therapeutic doses in humans, bypassing animal model discrepancies .
Basic Question: What are the storage and handling protocols for this compound to maintain isotopic integrity?
Answer:
Store at -20°C in airtight, amber vials under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture . Prior to use, equilibrate to room temperature in a desiccator. Regular stability checks via LC-MS are advised to detect isotopic dilution over time .
Advanced Question: How do isotopic effects influence the chiral resolution of this compound in enantioselective chromatography?
Answer:
Deuterium substitution alters van der Waals interactions with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), potentially increasing retention times for the deuterated enantiomer. Researchers should optimize mobile phase composition (e.g., hexane:isopropanol ratios) and column temperature using central composite design (CCD) to achieve baseline separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
